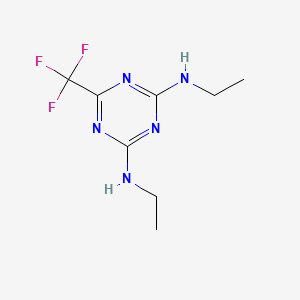
1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- typically involves the reaction of cyanuric chloride with diethylamine and trifluoromethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- on a large scale.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine compounds.
科学研究应用
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- Propazine
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
721-61-9 |
|---|---|
分子式 |
C8H12F3N5 |
分子量 |
235.21 g/mol |
IUPAC 名称 |
2-N,4-N-diethyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-3-12-6-14-5(8(9,10)11)15-7(16-6)13-4-2/h3-4H2,1-2H3,(H2,12,13,14,15,16) |
InChI 键 |
VLKWQQFBFMQSNA-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)C(F)(F)F)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


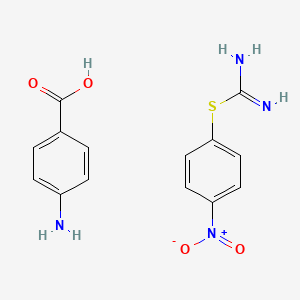
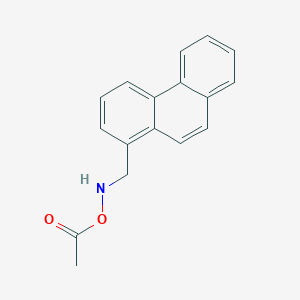
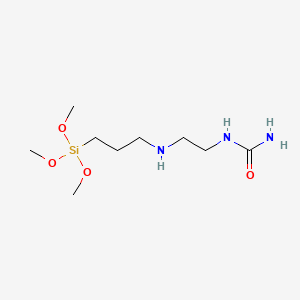
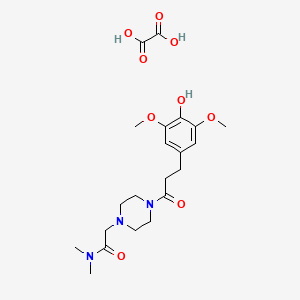
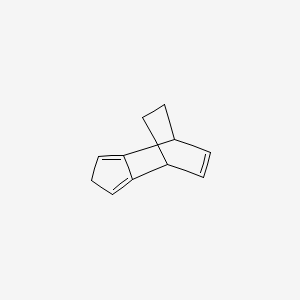
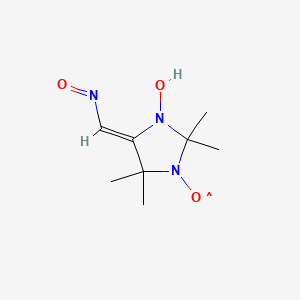
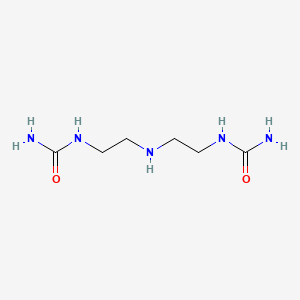
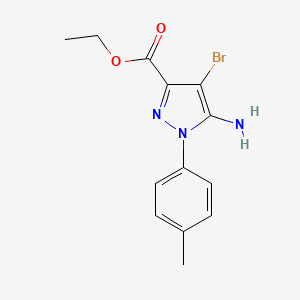
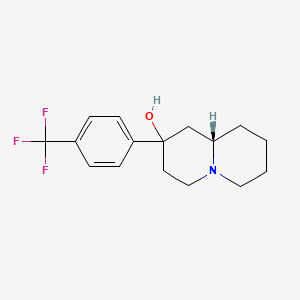

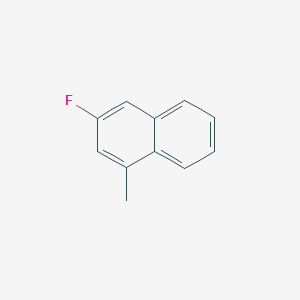
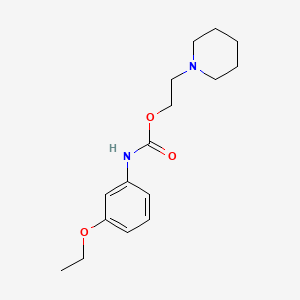
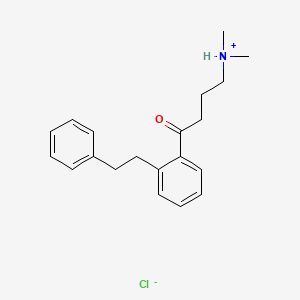
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
